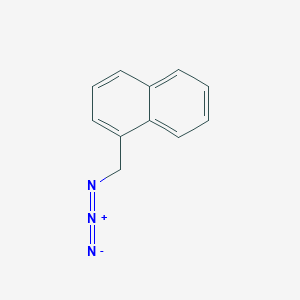

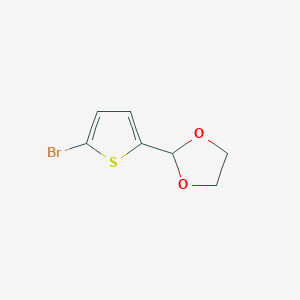

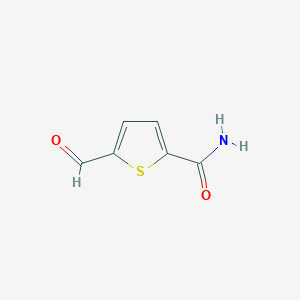

![molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7](/img/structure/B1337637.png)

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-component reactions that allow for the efficient creation of new molecular structures. In the case of 1,5-Disubstituted 1H-Tetrazole derivatives, a three-component reaction involving isocyanides, carbodiimides, and trimethylsilyl azide has been reported to proceed smoothly at room temperature, yielding products in high percentages ranging from 81 to 98% . This reaction is notable for its mild conditions and the absence of side reactions,

Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide has been utilized in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). A study demonstrated the use of a silicon-based imidazolium ionic liquid iodide source, closely related to the chemical , for iodide sources in DSSCs. This innovation resulted in a notable photo-to-energy conversion efficiency, showcasing the potential of such compounds in enhancing solar cell performance (Wu et al., 2013).

Chemical Synthesis and Transformations

In the realm of organic synthesis, this compound serves as a precursor for various chemical transformations. For instance, it has been involved in reactions leading to the formation of 1-[(dimethylamino)methyl]-pyrrole, a type of N-Mannich base novel in the pyrrole series. This reaction underscores the versatility and reactivity of this compound in synthetic chemistry (Zeltner & Bernauer, 1983).

Biomaterials and Biopolymers

The compound has also found applications in the modification of biopolymers. For example, trimethyl chitosan ammonium iodide, derived from the reaction of chitosan with methyl iodide and closely related to this compound, has been synthesized under controlled conditions. This process illustrates the compound's role in producing derivatives of chitosan with varying degrees of quaternization, which are soluble in water at any pH, highlighting its significance in the development of biomaterials (Domard, Rinaudo, & Terrassin, 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Eigenschaften

IUPAC Name |

trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNZPXDBHAVOCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492814 | |

| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54828-80-7 | |

| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

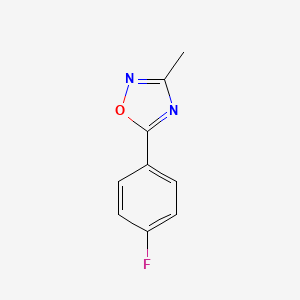

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)